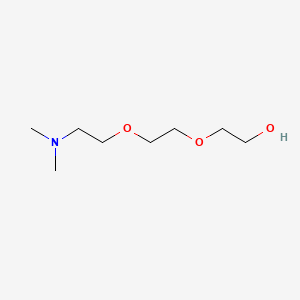

Dimethylamino-PEG3

Descripción general

Descripción

Dimethylamino-PEG3 is an organic compound with the molecular formula C₆H₁₅NO₂. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .

Métodos De Preparación

Dimethylamino-PEG3 is typically synthesized by reacting dimethylamine with ethylene oxide . This reaction produces streams rich in the substance, which then need to be further purified. Industrial production methods often involve similar processes, ensuring high purity and yield .

Análisis De Reacciones Químicas

Dimethylamino-PEG3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.

Reduction: Reduction reactions are less typical for this compound due to its stable structure.

Common reagents and conditions used in these reactions include strong acids or bases, and the major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Drug Delivery

2.1 PROTAC Technology

One of the most prominent applications of Dimethylamino-PEG3 is in the development of PROTACs. PROTACs are bifunctional molecules that facilitate the targeted degradation of specific proteins within cells, offering a novel therapeutic strategy for diseases such as cancer. The incorporation of this compound into these constructs improves their solubility and pharmacokinetic properties, enabling selective modulation of protein levels.

2.2 Nanoparticle Formulations

This compound is increasingly utilized in nanoparticle formulations for drug delivery. PEGylation—coating nanoparticles with PEG—has been shown to enhance circulation time and reduce immunogenicity. Studies indicate that PEGylated nanoparticles can accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect, which is crucial for effective cancer therapies .

Case Study 1: Efficacy of this compound in PROTACs

In a study examining the efficacy of PROTACs containing this compound, researchers demonstrated that these compounds could selectively degrade target proteins involved in oncogenesis. The study highlighted how the addition of this PEG derivative improved the solubility and bioavailability of the PROTACs, leading to enhanced therapeutic outcomes in preclinical models.

Case Study 2: PEGylated Nanoparticles for Cancer Therapy

Another study focused on the use of PEGylated nanoparticles incorporating this compound for delivering chemotherapeutic agents. Results showed that these formulations not only increased drug stability but also significantly improved tumor targeting and reduced systemic toxicity compared to non-PEGylated counterparts .

Mecanismo De Acción

The mechanism of action of Dimethylamino-PEG3 involves its polyfunctional nature. The tertiary amine group allows it to act as a weak base, facilitating various chemical reactions. Its ether and hydroxyl functionalities contribute to its reactivity and versatility in different applications .

Comparación Con Compuestos Similares

Dimethylamino-PEG3 can be compared with other similar compounds such as:

2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functionalities but lacks the additional ethoxy group, making it less versatile.

N,N-Dimethyl-2-(2-aminoethoxy)ethanol: This compound has an amino group instead of the hydroxyl group, altering its reactivity and applications.

2-(Diethylamino)ethanol: This compound has diethyl groups instead of dimethyl groups, affecting its basicity and reactivity.

The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, making it highly versatile for various applications .

Actividad Biológica

Dimethylamino-PEG3 (also known as Dimethylamino-Polyethylene Glycol 3) is a polyfunctional compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique properties stem from its molecular structure, which includes a dimethylamino group and polyethylene glycol (PEG) moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and potential immunological implications.

This compound has the molecular formula C₆H₁₅NO₂. The compound is characterized by its liquid state at room temperature and polyfunctional nature, which allows it to participate in various chemical reactions. The presence of a tertiary amine group contributes to its weakly basic properties, making it suitable for numerous applications in biological systems.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and influence cellular processes. The key mechanisms include:

- Cell Membrane Interaction : The dimethylamino group enhances the compound’s ability to penetrate cell membranes, facilitating the delivery of therapeutic agents.

- Hydrophilicity and Hydrophobicity Balance : The PEG component provides hydrophilicity, improving solubility in biological fluids while the dimethylamino group adds hydrophobic characteristics that can enhance membrane interaction.

- Catalytic Activity : In biochemical contexts, this compound acts as a catalyst in various reactions, potentially influencing metabolic pathways.

Applications in Drug Delivery Systems

This compound is increasingly utilized in drug delivery systems due to its favorable properties:

- Nanoparticle Formulations : Studies have shown that PEGylated lipid nanoparticles (LNPs) incorporating this compound demonstrate enhanced stability and prolonged circulation times in vivo. This is crucial for improving the pharmacokinetics of drugs administered via LNPs .

| Formulation Type | Blood Half-Life | Target Accumulation | Transgene Expression |

|---|---|---|---|

| LNP with this compound | Extended | Higher in injured tissues | Enhanced luciferase activity |

| Conventional LNPs | Shorter | Lower | Reduced activity |

Immunological Implications

While PEGylation generally improves the pharmacokinetics of drug formulations, it may also lead to unexpected immune responses. Research indicates that repeated administration of PEGylated compounds can result in accelerated blood clearance (ABC) due to the production of anti-PEG antibodies. This phenomenon can significantly impact the efficacy of therapeutics involving this compound .

Case Studies

- Study on PEGylated Nanocarriers : A study highlighted that PEGylated LNPs showed rapid clearance upon repeated dosing due to anti-PEG antibody formation. This raises concerns regarding the long-term effectiveness of therapies utilizing this compound in clinical settings .

- Clinical Observations : In clinical trials involving PEGylated drugs, hypersensitivity reactions were noted, emphasizing the need for careful monitoring when using this compound-containing formulations .

Propiedades

IUPAC Name |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3/c1-9(2)3-5-11-7-8-12-6-4-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTDPTKERPLATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445658 | |

| Record name | SBB061064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2741-30-2 | |

| Record name | SBB061064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.